3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride
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Overview
Description
3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride is a chemical compound with the molecular formula C13H12N2O2. It is known for its unique structure, which includes an imidazole ring attached to a phenyl group through a prop-2-enoic acid linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid typically involves the reaction of imidazole with a suitable phenylprop-2-enoic acid derivative. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between imidazole and the phenylprop-2-enoic acid derivative . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity . This compound can also participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Ozagrel: A similar compound with an imidazole ring, used as a thromboxane A2 synthase inhibitor.
Imidazole derivatives: Various imidazole-containing compounds with different substituents on the phenyl ring or the prop-2-enoic acid moiety.
Uniqueness
3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2.ClH/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKFWBJJNNPGAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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